2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O2S and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research led by Sunder and Maleraju (2013) involved the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were evaluated for their anti-inflammatory activity, highlighting the significance of chemical modification in enhancing biological properties (Sunder & Maleraju, 2013).
Anticancer Activity
Another study by Hammam et al. (2005) explored the synthesis of fluoro-substituted benzo[b]pyran derivatives and their anticancer activity against lung cancer cell lines, indicating the potential of fluorinated compounds in cancer therapy (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives by Chkirate et al. (2019) demonstrated the effect of hydrogen bonding on self-assembly processes and revealed significant antioxidant activity, suggesting applications in developing antioxidants (Chkirate et al., 2019).
Structural Characterization
Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of isostructural compounds related to pyrazole-thiazole derivatives, contributing to the understanding of the molecular structures and potential applications of such compounds (Kariuki et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-12-1-7-15(8-2-12)26-9-18(25)22-19-16-10-27-11-17(16)23-24(19)14-5-3-13(21)4-6-14/h1-8H,9-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFDDRLFYINIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide |
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